

"Bis(p-acetylamino-phenyl) ether" molecular weight and formula

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Compound of Interest

Compound Name: Bis(p-acetylamino-phenyl) ether

Cat. No.: B041481

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Physicochemical Properties of Bis(p-acetylamino-phenyl) Ether

For researchers and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document outlines the core physicochemical characteristics of **Bis(p-acetylamino-phenyl) ether**, a compound noted for its application in the synthesis of photosensitive polymers and as a reagent in the preparation of benzimidazole derivatives with potential anti-tumor activity.^{[1][2]}

The molecular formula and molecular weight are foundational data points for any chemical entity, underpinning stoichiometric calculations, analytical characterization, and formulation development. The table below summarizes these key quantitative identifiers for **Bis(p-acetylamino-phenyl) ether**.

Property	Value
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₃ ^{[2][3]}
Molecular Weight	284.31 g/mol ^{[3][4]}
CAS Number	3070-86-8 ^[3]

This data serves as a primary reference for laboratory and research applications. The compound, also known by synonyms such as N,N'-(Oxydi-4,1-phenylene)bisacetamide, has a

melting point of 230-231 °C.[3][4]

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